molecular formula C21H26N2O2 B2912704 2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide CAS No. 898601-76-8

2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Cat. No. B2912704
CAS RN: 898601-76-8
M. Wt: 338.451
InChI Key: VOTAXXHPJCZTMY-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide” is an organic compound containing a benzamide group, a morpholino group, and a p-tolyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. Morpholino refers to the portion of the molecule consisting of a morpholine ring, a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The p-tolyl group refers to a phenyl ring with a methyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of the benzamide, morpholino, and p-tolyl groups. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on the functional groups present in the molecule .

Mechanism of Action

The mechanism of action would depend on the use of this compound. For example, if it’s used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds are flammable and may be harmful or toxic if ingested or come into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

2-methyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-7-9-18(10-8-16)20(23-11-13-25-14-12-23)15-22-21(24)19-6-4-3-5-17(19)2/h3-10,20H,11-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTAXXHPJCZTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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